molecular formula C27H36N2O5 B608045 I-CBP112

I-CBP112

Katalognummer: B608045
Molekulargewicht: 468.6 g/mol
InChI-Schlüssel: YKNAKDFZAWQEEO-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

I-CBP112 (1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one) is a selective, acetyl-lysine competitive inhibitor targeting the bromodomains of transcriptional coactivators CBP (CREB-binding protein) and p300 . It binds with submicromolar affinity (CBP Kd = 0.151 μM; p300 Kd = 0.167 μM) and modulates chromatin remodeling by altering histone acetylation patterns, particularly enhancing H3K18 and H3K23 acetylation in nucleosomes . Unlike conventional bromodomain inhibitors, this compound exhibits unique allosteric activation of p300/CBP catalytic activity, increasing drug accumulation in cancer cells by suppressing ATP-binding cassette (ABC) transporter expression (e.g., ABCC1, ABCC10) and sensitizing cells to chemotherapeutics . Preclinical studies highlight its efficacy in leukemia, breast, lung, and liver cancers, often synergizing with BET inhibitors (e.g., JQ1) and standard therapies like doxorubicin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of I-CBP 112 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for I-CBP 112 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the final product in large quantities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: I-CBP 112 unterliegt hauptsächlich Substitutionsreaktionen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den verwendeten Reagenzien und Bedingungen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit I-CBP 112 verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol sowie Katalysatoren wie Palladium- und Kupferverbindungen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit I-CBP 112 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen Derivate mit unterschiedlichen funktionellen Gruppen ergeben, während Oxidationsreaktionen zu oxidierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

I-CBP 112 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Werkzeugverbindung verwendet, um die Funktion von Bromodomains und deren Rolle bei der Genregulation zu untersuchen. In Biologie und Medizin hat I-CBP 112 Potenzial in der Krebstherapie gezeigt, indem es das Wachstum von Krebszellen hemmt und die Zelldifferenzierung induziert. Es wird auch in der epigenetischen Forschung verwendet, um die Auswirkungen der Bromodomain-Inhibition auf die Genexpression zu untersuchen .

Wirkmechanismus

I-CBP 112 entfaltet seine Wirkung, indem es die Bindung von acetylierten Lysinresten an die CBP- und p300-Bromodomains kompetitiv hemmt. Diese Hemmung verhindert die Rekrutierung dieser Bromodomains an Chromatin und verändert so die Genexpression. Zu den molekularen Zielstrukturen von I-CBP 112 gehören die CBP- und p300-Proteine, die an der Regulation verschiedener zellulärer Prozesse wie Zellwachstum, Differenzierung und Apoptose beteiligt sind .

Wissenschaftliche Forschungsanwendungen

I-CBP 112 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the function of bromodomains and their role in gene regulation. In biology and medicine, I-CBP 112 has shown potential in cancer therapy by inhibiting the growth of cancer cells and inducing cellular differentiation. It is also used in epigenetic research to study the effects of bromodomain inhibition on gene expression .

Wirkmechanismus

I-CBP 112 exerts its effects by competitively inhibiting the binding of acetylated lysine residues to the CBP and p300 bromodomains. This inhibition prevents the recruitment of these bromodomains to chromatin, thereby altering gene expression. The molecular targets of I-CBP 112 include the CBP and p300 proteins, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

CBP30 (SGC-CBP30)

CBP30, a structurally distinct CBP/p300 bromodomain inhibitor, shares overlapping targets but diverges in functional outcomes:

  • Binding Affinity : CBP30 binds p300/CBP bromodomains with ~5-fold higher affinity than I-CBP112 but lacks stimulatory effects on nucleosome acetylation .
  • It competitively inhibits this compound-induced activation, suggesting distinct binding modes .

BET Bromodomain Inhibitors (e.g., JQ1)

BET inhibitors like JQ1 target BRD4 but exhibit contrasting mechanisms:

  • Epigenetic Modulation : JQ1 suppresses oncogenic MYC transcription without affecting H3K18ac, whereas this compound enhances H3K18ac and synergizes with JQ1 to amplify cytotoxicity in leukemia .
  • ABC Transporter Regulation : JQ1 upregulates ABCC10 in breast cancer, exacerbating drug resistance, while this compound represses ABC transporters across multiple cancer types .

A-485 (p300/CBP HAT Inhibitor)

A-485 inhibits the HAT domain of p300/CBP, contrasting with this compound’s bromodomain targeting:

  • Synergistic Effects : Combining A-485 with this compound depletes chromatin-bound p300, enhancing growth inhibition in prostate cancer .
  • Mechanistic Complementarity : A-485 reduces global histone acetylation, while this compound selectively modulates H3K18ac and ABC transporter expression .

Probenecid (Pan-ABC Inhibitor)

Probenecid broadly inhibits ABC transporters but lacks epigenetic modulation:

  • Functional Overlap : Both this compound and probenecid increase intracellular drug accumulation, but this compound’s effects are delayed due to transcriptional repression of ABC genes .

Key Data Tables

Table 1: Biochemical and Functional Comparison

Compound Target Binding Affinity (Kd/IC50) Key Mechanism ABC Transporter Repression Synergy with Chemotherapy
This compound CBP/p300 bromodomain CBP: 0.151 μM Allosteric HAT activation, H3K18ac ↑ Yes Doxorubicin, JQ1
CBP30 CBP/p300 bromodomain p300: 0.625 μM Competitive bromodomain inhibition No Limited
JQ1 BET bromodomains BRD4: <0.1 μM MYC suppression, H3K18ac → No (ABCC10 ↑) Partial
A-485 p300/CBP HAT HAT IC50 = 0.03 μM Global histone acetylation ↓ No Yes (with this compound)
Probenecid ABC transporters N/A Direct transporter inhibition Yes (broad) Additive

Table 2: Cellular Efficacy in Cancer Models

Compound Cancer Type Key Outcome Reference
This compound Leukemia (AML) ↓ Leukemic stem cell self-renewal (IC50 = 5.5 μM)
This compound Breast (MDA-MB-231) ↓ ABCC1/10 expression, IC50 reduction (8.6–600×)
CBP30 Multiple Myeloma G1 arrest, apoptosis (IC50 = 2.5 μM)
JQ1 Breast Cancer ↑ ABCC10 expression, partial drug resistance

Mechanistic Insights and Therapeutic Implications

  • Chromatin Remodeling : this compound recruits LSD1 to ABC gene promoters, reducing H3K4me3 (a transcription-activating mark) and enhancing nucleosome acetylation for sustained repression .
  • Tumor-Type Specificity : this compound suppresses ABC transporters in breast, lung, and liver cancers, but its efficacy varies; A549 lung cells show greater sensitization than HepG2 liver cells .
  • Clinical Potential: this compound’s synergy with BET inhibitors and chemotherapeutics positions it as a combinatorial agent, though optimal dosing and toxicity profiles require further study .

Biologische Aktivität

I-CBP112 is a selective inhibitor targeting the bromodomains of CBP (CREB-binding protein) and p300, two histone acetyltransferases that play crucial roles in gene regulation and are implicated in various cancers. This compound has garnered attention for its potential therapeutic applications, particularly in overcoming drug resistance in cancer treatments. The following sections delve into the biological activities of this compound, supported by research findings and case studies.

This compound functions as an acetyl-lysine competitive protein-protein interaction inhibitor. It binds to the bromodomains of CBP/p300 with high affinity, effectively blocking their interaction with acetylated lysines on histones and non-histone proteins. This inhibition leads to alterations in chromatin structure and transcriptional activity, which can significantly impact cancer cell behavior.

  • IC50 Values : The compound exhibits IC50 values of approximately 0.142-0.17 μM for CBP and 0.625 μM for p300, indicating its potency as an inhibitor .

Impact on Cancer Cell Lines

Research has demonstrated that this compound impairs the growth and self-renewal of leukemic cells while enhancing their sensitivity to other chemotherapeutic agents. Notably, studies have shown that:

  • Leukemia : In vitro studies revealed that this compound significantly reduced the leukemia-initiating potential of MLL-AF9(+) acute myeloid leukemia cells in a dose-dependent manner. The compound induced differentiation without causing significant cytotoxicity .
  • Breast Cancer : In triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231), this compound decreased the expression of ATP-binding cassette (ABC) transporters associated with multidrug resistance, such as ABCC1 and ABCC10. This repression allowed for increased accumulation of chemotherapeutic agents like doxorubicin and daunorubicin within the cells, enhancing their cytotoxic effects .
  • Prostate Cancer : In prostate cancer models, this compound combined with other inhibitors showed a marked reduction in the expression of oncogenic genes while also suppressing cell proliferation .

Synergistic Effects with Other Therapies

This compound has exhibited synergistic effects when used in combination with other therapeutic agents:

  • BET Inhibitors : The combination of this compound with BET bromodomain inhibitors such as JQ1 resulted in enhanced cytotoxicity against leukemic cells, suggesting a potential strategy for combinatorial therapy .
  • Standard Chemotherapy : When used alongside doxorubicin, this compound not only increased the drug's efficacy but also reduced the potential for resistance mechanisms to develop .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound across different cancer types:

Cancer Type Cell Line Key Findings
Acute Myeloid LeukemiaMLL-AF9(+)Reduced leukemia-initiating potential; induced differentiation without toxicity
Breast CancerMDA-MB-231Decreased ABC transporter expression; enhanced drug accumulation and sensitivity
Prostate CancerLNCaPSuppressed androgen-dependent genes; reduced cell proliferation

Q & A

Basic Research Questions

Q. What is the primary mechanism by which I-CBP112 inhibits CBP/p300 bromodomains?

this compound acts as a competitive inhibitor of acetyl-lysine-dependent protein-protein interactions. It binds selectively to the bromodomains of CBP/p300, mimicking acetyl-lysine residues and blocking recruitment of transcriptional coactivators. This mechanism disrupts chromatin remodeling and gene expression programs dependent on CBP/p300 . To validate this, researchers can perform fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity (e.g., Kd values reported as 151 ± 6 nM for CBP and 167 ± 8 nM for p300) .

Q. How does this compound selectively target CBP/p300 over other bromodomain-containing proteins?

this compound exhibits high selectivity for CBP/p300 bromodomains, with minimal off-target effects on BET family bromodomains or unrelated receptors (e.g., α1A and 5HT1). This selectivity is attributed to its structural mimicry of acetyl-lysine, confirmed via cocrystal structures resolved at 1.6 Å . Researchers can assess selectivity using competitive binding assays against bromodomain panels or transcriptomic profiling to identify downstream gene expression changes specific to CBP/p300 inhibition .

Q. What experimental methods are recommended to evaluate this compound's impact on histone acetylation?

Western blotting for acetylated histone marks (e.g., H3K18Ac) is a standard approach. Dose-response experiments (e.g., 5–80 μM this compound) can reveal biphasic effects: low concentrations enhance acetylation by disrupting autoinhibitory mechanisms, while higher concentrations inhibit acetylation by blocking coactivator recruitment . Include controls with acetyltransferase inhibitors (e.g., A-485) to distinguish direct vs. indirect effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's dose-dependent effects on nucleosome acetylation?

Evidence shows this compound increases acetylation at 5–40 μM but reduces it at 80 μM . To address this, design experiments combining kinetic assays (measuring acetylation rates) with chromatin immunoprecipitation (ChIP) to assess spatial and temporal changes. Use structural modeling to investigate concentration-dependent steric hindrance or allosteric modulation of p300/CBP complexes .

Q. What methodologies are optimal for studying this compound's synergy with other epigenetic inhibitors (e.g., A-485)?

Co-treatment studies with A-485 (a catalytic inhibitor of p300/CBP) can reveal synergistic effects. In one study, this compound reduced A-485’s IC50 for H3K18Ac inhibition from 440 ± 210 nM to 390 ± 170 nM . Use combination index (CI) analysis via the Chou-Talalay method to quantify synergy. Validate with RNA-seq to identify co-regulated genes (e.g., WNT/self-renewal targets like MEIS1, HOXA9) .

Q. How can researchers optimize this compound dosing in vivo given its metabolic stability limitations?

While this compound has potent in vitro activity, its metabolic stability is inferior to analogs like SGC-CBP30 . Employ pharmacokinetic (PK) studies in murine models to measure plasma half-life and tissue distribution. Use nanoparticle encapsulation or prodrug strategies to enhance bioavailability. Monitor efficacy via biomarkers like ABC transporter downregulation or reduced leukemic cell self-renewal in xenografts .

Q. What experimental approaches are needed to link this compound-induced chromatin changes to functional outcomes (e.g., apoptosis, differentiation)?

Integrate ATAC-seq or Hi-C with functional assays (e.g., caspase-3/7 activity for apoptosis, CFU assays for differentiation). Note that this compound alone may not activate caspases but can sensitize cells to chemotherapy by downregulating ABC transporters (e.g., 222-fold reduction in paclitaxel IC50) . Pair with single-cell RNA-seq to resolve heterogeneity in transcriptional responses .

Q. Methodological Considerations

Q. How should researchers design dose-response experiments for this compound in leukemia models?

  • In vitro: Use concentrations spanning 0.1–100 μM, with 24–72 hr exposure. Assess viability via MTT/ATP assays and differentiation via flow cytometry for surface markers (e.g., CD11b in AML) .
  • In vivo: Administer 10–50 mg/kg intraperitoneally in PDX models. Monitor tumor burden via bioluminescence and validate target engagement using ChIP-qPCR for acetylated histones at promoter regions .

Q. What controls are essential when studying this compound in chromatin remodeling assays?

  • Negative controls: DMSO vehicle and bromodomain-inactive analogs.
  • Positive controls: BET inhibitors (e.g., JQ1) to rule off-target effects.
  • Rescue experiments: Overexpress wild-type CBP/p300 to confirm phenotype reversal .

Eigenschaften

IUPAC Name

1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNAKDFZAWQEEO-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.